Mehmet Sözen,
Zeynep Canturk,
Berrin Cetinarslan,
Ilhan Tarkun,
Emre Gezer,
Alev Selek
PMID: 34500529
DOI:
10.29271/jcpsp.2021.09.1099
Abstract
The levothyroxine absorption test for the assessment of pseudo-malabsorption in patients with refractory hypothyroidism has not been standardised. The aim of this observational study was to describe a protocol for levothyroxine (LT-4) absorption test in patients with refractory hypothyroidism, to report possible side effects and to emphasise the importance of pseudo-malabsorption in the differential diagnosis. The results of 10 patients, who underwent LT-4 absorption tests because thyroid stimulating hormone suppression could not be achieved despite the need for LT-4 >3 mcg/kg/day, were retrospectively analysed. When compared with basal free T4 (fT4), a statistically significant increase in fT4 was observed after the first hour (p=0.012). fT4 reached its peak level and plateau at the 4th hour. The fT4 peak level increased 3.25 times compared to baseline. The shorter LT-4 absorption test with low doses may provide an alternative method to the commonly used longer protocols with higher doses to rule out malabsorption. Key Words: Levothyroxine absorption test, Pseudo-malabsorption, Resistant hypothyroidism.
Jinyu Yang,
Yanchun Ma,
Xian Zhang,
Xu Liao,
Yongfu Yang,
Andrew Sweetman,
Hong Li
PMID: 34488405
DOI:
10.21037/apm-21-1697
Abstract
To explore possible associations between polybrominated diphenyl ether (PBDE) exposure and patients with abnormal thyroid hormone levels whose thyroid function parameters are above normal ranges.
The serum of 40 patients with thyroid hormone abnormalities was collected in Kunming. triiodothyronine (T3), thyroxine (T4), free triiodothyronine (FT3), free thyroxine (FT4), and thyroid-stimulating hormone (TSH) were detected in serum using chemiluminescence. The PBDE homologs in the patients' serum were quantitatively analyzed by gas chromatography-mass spectrometry. If the detection frequency of the compound exceeded 50%, it was included in the analysis. Spearman's rank correlation coefficient and multiple linear regression were used to evaluate the correlation between PBDE homologs and five thyroid function parameters.
A total of 33 PBDE homologs were detected, 7 of which had a more than 50% detection rate. BDE-47 was the main homolog detected. Spearman's correlation showed that no relationship was found between PBDE homologs and thyroid hormones. Multiple linear regression showed that BDE-153 was positively correlated with T4, negatively correlated with T3, while BDE-47 was negatively correlated with FT4 (P<0.05). The correlation between other PBDE homologs and thyroid function parameters was weak (P>0.05). The β coefficient showed that the increase in the logarithmic unit of ∑7PBDEs was related to an increase in FT4 and T4 levels and decreased TSH, T3, and FT3 levels.
There is a significant correlation between exposure to PBDE and thyroid dysfunction. The increase of total PBDEs was significantly correlated with the increase of FT4 and T4 levels and decreased TSH, T3, and FT3 levels.
Hemchand Krishna Prasad,
Poornima Pulluru,
Lakshmi Venugopalan,
Gnanabalan Murugesan,
Shanmughasundaram Ramanathan
PMID: 34514765
DOI:
10.5114/pedm.2021.105295
Abstract
Paucity of data on hypothyroidism in Indian preterms. Aim of the study: To describe the prevalence, aetiology, and experience with screening for primary hypothyroidism in preterm babies.
A prospective observational study conducted for 3 years in a tertiary care unit, where all babies born < 37 weeks screened by heel prick for Thyroid Stimulating Hormone (TSH) were included. All screen positive cases (TSH ≥ 6 µIU/ml) underwent venous testing immediately; venous TSH ≥ 20 or Free T4 < 0.9 ng/dl was considered as confirmed positive. All babies underwent venous testing at term. Etiological testing was performed where feasible. Confirmed cases were initiated on thyroxine therapy and followed up.
1167 preterm babies presented during the study period. 1147 (98%) underwent TSH screening and 17 (1.4%) were screen positive; 15 babies underwent confirmatory venous test. Of these 15 babies, 2 were confirmed and started on therapy. The remaining 13 babies underwent retest venous sample at term, and 8 of these were confirmed cases. Of the screen-negative babies, 94% underwent repeat venous testing at term/ prior to discharge. Five were confirmed to have congenital hypothyroidism. Thus, the prevalence of congenital hypothyroidism was 1 in 77 preterm babies. No correlation was observed between screening TSH and venous TSH (p > 0.05). Aetiological evaluation in 8 babies revealed secondary to maternal antibody in 4 cases (50%) and permanent thyroid defects in 4 cases (50%).
We observed a high prevalence (1 in 77), need for repeat venous testing, irrespective of initial screening, and significant permanent congenital hypothyroidism (50%) in our series.
Gihan M Bebars,
Madeha A Sayed,
Lamia Hamdy,
Reem A Abdel Aziz
PMID: 34433432
DOI:
10.1186/s12887-021-02816-8
Abstract
Thyroid hormones modulate hepatic function through regulation of basal metabolic rate in addition; the liver metabolizes the thyroid hormones and regulates their endocrine effects.
To assess thyroid functions in children with acute and chronic liver diseases.
85 studied children were divided into 4 groups; group 1 (20 children) with acute hepatitis (AH), group 2 (20 children) chronic liver disease1 (CLD1; relatively preserved liver functions including Child-Pugh stage A), group 3 (20 children) chronic liver disease2 (CLD2; includes Child-Pugh stage B or C), group 4 (25 children) controls. All groups were subjected to detailed history, physical examination, Complete blood count, liver, renal function tests, viral markers, and thyroid functions (FT3, FT4, TSH).
Free T3 levels were lower in children with AH, CLD1 and CLD2. There was significant increase in TSH serum levels in CLD2.In acute hepatitis a negative correlation between serum free T4 and AST (r = -0.991), positive correlation between serum TSH and AST, VLDL, and cholesterol levels (r= 0.503, 0.533 and 0.498). A positive correlation between free T3 levels and prothrombin concentration (r= 0.991). Negative correlations between free T3 levels and PT, serum bilirubin and LDL serum levels in children with CLD2 (r= -0.992) (r= -0.902) and (r= -0.946) CONCLUSION: Acute and chronic liver diseases affect thyroid function in children and is correlated with the disease severity.
Rosemary Glavin,
Robert O Ness,
Andrew Nguyen
PMID: 34457140
DOI:
Abstract
There is a controversy in the diagnosis and treatment of hypothyroidism. We propose the disagreement is fueled by statistical paradoxes, and sampling biases that provide different perspectives depending upon the sample selection criteria. The statistical inconsistencies become more apparent when viewed using a causal lens. Foundational hypothyroid research does not reflect the current Levothyroxine treated population. Exploration of empirical data demonstrates an apparent breakdown of the T4 to T3 causal pathway in the treated population. This use case demonstrates the difficulty of translating controlled research into clinical practices for patients with multiple comorbid conditions. We make the case for redundancy in data collection, ongoing attempts to falsify current assumptions and the need for causal approaches to validate the results of controlled research in clinical settings, in order to avoid confirmation bias from statistically insufficient biometrics.
Camilla Hauge,
Astrid Breitschaft,
Marie-Louise Hartoft-Nielsen,
Simon Jensen,
Tine A Bækdal
PMID: 34289755
DOI:
10.1080/17425255.2021.1955856
Abstract
Oral semaglutide comprises the glucagon-like peptide-1 analog, semaglutide, and sodium
-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC). Levothyroxine has similar dosing conditions to oral semaglutide. This trial investigated if oral semaglutide co-administered with levothyroxine affects thyroxine (T
) exposure and if multiple placebo tablets co-administered with oral semaglutide affect semaglutide exposure.
In this one-sequence crossover trial, 45 healthy subjects received levothyroxine (600 μg single-dose) alone, or with concomitant SNAC 300 mg or concomitant oral semaglutide 14 mg at steady-state. Subjects also received oral semaglutide 14 mg at steady-state alone or with five placebo tablets once-daily for 5 weeks.
A 33% increase in total T
exposure was observed with levothyroxine/oral semaglutide vs levothyroxine alone, but baseline-corrected maximum concentration (
) was unaffected. SNAC alone did not affect total T
exposure, whereas
was slightly decreased. A 34% decrease in semaglutide exposure was observed when oral semaglutide was co-administered with placebo tablets, and
also decreased.
Levothyroxine pharmacokinetics were influenced by co-administration with oral semaglutide. Monitoring of thyroid parameters should be considered when treating patients with both oral semaglutide and levothyroxine. Oral semaglutide exposure was influenced by co-administration with multiple tablets, which is addressed in the dosing guidance.
Susmitha Tangirala,
Prakash Amboiram,
Umamaheswari Balakrishnan,
Usha Devi Rajendran
PMID: 34340990
DOI:
10.1136/bcr-2021-244414
Abstract
The rarity of congenital hypopituitarism (CHP) makes it essential for clinicians to be aware of its varying clinical manifestations. We report a neonate with one such unique presentation. A preterm girl baby was managed for respiratory distress. Diffuse cutis marmorata was present since birth; septic screens were positive with placental histopathology showing chorioamnionitis. Newborn screening showed low free thyroxine and normal TSH. Transient hypothyroxinaemia of prematurity was considered. Her respiratory status worsened on day 9, followed by refractory shock. She was treated for sepsis. Further evaluation for absent heart rate variability in response to vasopressor resistant shock led to the detection of hypocortisolism. Low cortisol along with hypothyroxinaemia made hypopituitarism the working diagnosis. Owing to the variable clinical spectrum of CHP, diagnosis is challenging. We highlight a few clinical and laboratory features, which would help in earlier diagnosis of CHP.
Aslan Yilmaz,
Yavuz Ozer,
Nesrin Kaya,
Hande Turan,
Hazal Cansu Acar,
Oya Ercan,
Yildiz Perk,
Olcay Evliyaoglu,
Mehmet Vural
PMID: 34388993
DOI:
10.1186/s12887-021-02826-6
Abstract
Hypothyroxinemia is defined by low levels of thyroxine (T4) despite low or normal levels of thyroid-stimulating hormone (TSH). This study aimed to evaluate the factors associated with transient hypothyroxinemia of prematurity (THOP) in newborns admitted to the neonatal intensive care unit (NICU).
This is a single center, retrospective, case-control study. Premature newborns, between 24 and 34 weeks of gestation, hospitalised between January 2014-December 2019 in Istanbul University-Cerrahpasa Faculty of Medicine NICU were analyzed through their medical records. Thyroid function tests were routinely performed between the 10th and 20th days of postnatal life and were evaluated according to the gestational age references. Thirty six possible associated factors (prenatal and postnatal parameters, medical treatments, clinical diagnoses and applications in NICU) were searched in the patient group with THOP (n = 71) and the control group with euthyroid prematures (n = 73). The factors for THOP were identified by univariate analysis, followed by multivariate analysis.
Mean gestational ages of the study and the control groups were 29.7 ± 2.48 and 30.5 ± 2.30 weeks, respectively (p = 0.606). The birth weight, small for gestational age (SGA), intraventricular hemorrhage (IVH), congenital heart disease (CHD) were found to be the possible associated factors for THOP in the univariate analysis and CHD (p = 0.007, odds ratio [OR]:4.9, 95% confidence interval [CI]: 1.5-15.8), BW (p = 0.004, OR:0.999, 95% CI: 0.9-1.0) and SGA (p = 0.010, OR:4.6, 95% CI: 1.4-14.7) were found to be factors associated with THOP determined by univariate logistic regression analysis. CONCLUSıONS: Although some treatment practices might have had direct effects on pituitary-thyroid axis, related with the severity of the newborn clinical conditions, non of them was found to be a associated factor for THOP. However, CHD and SGA may be considered as associated factors with THOP detected in preterm infants.
Robert D'Arcy,
Steven Hunter,
Kirsty Spence,
Margaret McDonnell
PMID: 34253523
DOI:
10.1136/bcr-2021-243436
Abstract
A 47-year-old man was commenced on levothyroxine following a diagnosis of subclinical hypothyroidism with nonspecific symptoms. Despite increasing doses of levothyroxine, his thyroid-stimulating hormone (TSH) remained elevated and he was referred for further assessment as he was unable to tolerate further titration. On assessment, his thyroid function demonstrated an elevated TSH and elevated free-T4. The initial impression was of iatrogenic thyrotoxicosis, with possible underlying thyroid hormone resistance, TSHoma or assay interference. After discontinuation of levothyroxine, free-T4 normalised but TSH remained elevated. There was a normal response to thyrotropin-releasing hormone (TRH) testing. T3 suppression testing demonstrated free-T4 reduction but persistently high TSH. THRβ sequencing was normal. TSH measurement by alternative assays revealed discrepant results. Gel filtration chromatography revealed the presence of high-molecular weight TSH variant alongside normal TSH. Macro-TSH is a rare phenomenon with spuriously elevated TSH and which may mimic subclinical hypothyroidism. Recognition of macro-TSH avoids misdiagnosis and prevents inappropriate treatment.
Freddy J K Toloza,
Yuanjie Mao,
Lakshmi Menon,
Gemy George,
Madhura Borikar,
Soumya Thumma,
Hooman Motahari,
Patricia Erwin,
Richard Owen,
Spyridoula Maraka
PMID: 34356995
DOI:
10.3390/medicina57070714
Abstract
Thyroid disease is a very common condition that influences the entire human body, including cognitive function and mental health. As a result, thyroid disease has been associated with multiple neuropsychiatric conditions. However, the relationship between thyroid dysfunction and suicide is still controversial. We conducted a systematic review and meta-analysis to describe the association of thyroid function with suicidal behavior in adults. We searched four data bases (MEDLINE, EMBASE, PsycINFO, and Scopus) from their inception to 20 July 2018. Studies that reported mean values and standard deviation (SD) of thyroid hormone levels [Thyroid-stimulating hormone (TSH), free thyroxine (FT4), free triiodothyronine (FT3), total thyroxine (TT4), and total triiodothyronine (TT3)] in patients with suicidal behavior compared with controls were included in this meta-analysis. The abstracts and papers retrieved with our search strategies were reviewed independently and in duplicate by four reviewers for assessment of inclusion criteria and data extraction, as well as for evaluation of risk of bias. Random-effects models were used in this meta-analysis to establish the mean difference on thyroid function tests between groups. Overall, 2278 articles were identified, and 13 studies met the inclusion criteria. These studies involved 2807 participants, including 826 participants identified with suicidal behavior. We found that patients with suicide behavior had lower levels of FT3 (-0.20 pg/mL;
= 0.02) and TT4 (-0.23 µg/dL;
= 0.045) compared to controls. We found no differences in either TSH, FT4, or TT3 levels among groups. With our search strategy, we did not identify studies with a comparison of overt/subclinical thyroid disease prevalence between patients with and without suicide behavior. The studies included in this meta-analysis had a low-to-moderate risk of bias. In the available literature, the evidence regarding the association of thyroid disorders and suicidal behavior is limited. We found that patients with suicidal behavior have significantly lower mean FT3 and TT4 levels when compared to patients without suicidal behavior. The clinical implications and pathophysiologic mechanisms of these differences remain unknown and further research is needed.